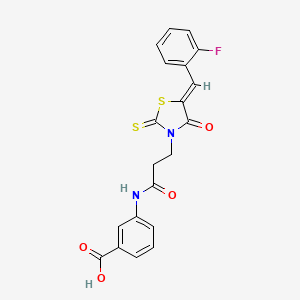

(Z)-3-(3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid

Description

This compound is a thiazolidinone derivative characterized by a 2-fluorobenzylidene substituent at the 5-position of the thiazolidinone core. Thiazolidinones are known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The Z-configuration of the benzylidene group is critical for maintaining planar geometry, which often correlates with improved binding to biological targets like enzymes or receptors .

Properties

IUPAC Name |

3-[3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN2O4S2/c21-15-7-2-1-4-12(15)11-16-18(25)23(20(28)29-16)9-8-17(24)22-14-6-3-5-13(10-14)19(26)27/h1-7,10-11H,8-9H2,(H,22,24)(H,26,27)/b16-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFQCANPUZHUTIP-WJDWOHSUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC(=C3)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC(=C3)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The structure of the compound can be broken down into several functional groups that contribute to its biological activity:

- Thiazolidinone moiety : Known for its role in various biological processes.

- Benzoic acid derivative : Often associated with anti-inflammatory and antimicrobial properties.

- Fluorobenzylidene group : May enhance lipophilicity and biological interactions.

Chemical Formula

The molecular formula of the compound is .

Antimicrobial Properties

Research indicates that benzoic acid derivatives, similar to the target compound, exhibit notable antimicrobial activity. A study highlighted that certain benzoic acid derivatives isolated from Bjerkandera adusta significantly promote the activity of proteolytic systems in human fibroblasts, suggesting a potential for antimicrobial applications .

Anti-inflammatory Activity

The thiazolidinone structure within the compound has been linked to anti-inflammatory effects. Compounds with similar scaffolds have shown promise as inhibitors of cyclooxygenase (COX) enzymes, which are key players in inflammatory pathways. For instance, modifications to benzoic acid derivatives have resulted in compounds with enhanced COX-II inhibitory activity, demonstrating the therapeutic potential of such modifications .

Cytotoxic Effects

Cytotoxicity studies are essential for evaluating the safety profile of new compounds. Preliminary investigations into similar thiazolidinone derivatives indicate that they may possess cytotoxic effects against various cancer cell lines. For example, certain derivatives have been shown to induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

The mechanisms by which this compound exerts its biological effects may involve:

- Inhibition of key enzymes : Similar compounds have been reported to inhibit proteases such as cathepsins B and L, which are involved in protein degradation pathways .

- Modulation of signaling pathways : The interaction with inflammatory pathways suggests that this compound could modulate signaling cascades involved in inflammation.

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of a series of benzoic acid derivatives against common pathogens. The results indicated that compounds with structural similarities to our target compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anti-inflammatory Activity

In an experimental model of inflammation, a thiazolidinone derivative was tested for its ability to reduce edema in rat paw models. The results showed a marked reduction in swelling compared to control groups, supporting its potential use as an anti-inflammatory agent.

Table 1: Summary of Biological Activities

Table 2: Comparative Analysis of Similar Compounds

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (Z)-3-(3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid is C13H10FNO3S2, with a molar mass of 311.35 g/mol. The compound features a thiazolidine ring, which is known for its biological activity, particularly in medicinal chemistry. This structure allows it to interact with various biological targets, making it a candidate for drug development.

Pharmacological Applications

-

Antibacterial Activity :

Recent studies have indicated that compounds similar to this compound exhibit antibacterial properties. They target critical enzymes such as DNA gyrase and Dihydroorotase in Escherichia coli and Staphylococcus aureus, which are essential for bacterial DNA replication and synthesis . -

Anticancer Potential :

The compound's structural attributes suggest it may inhibit cancer cell proliferation. Thiazolidine derivatives are often investigated for their ability to induce apoptosis in cancer cells. Preliminary data indicate that this compound may disrupt cancer cell metabolism, leading to reduced viability . -

Anti-inflammatory Effects :

Compounds with similar thiazolidine frameworks have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This could position this compound as a candidate for treating inflammatory diseases .

Case Studies and Research Findings

Research has demonstrated the efficacy of related compounds in various biological assays:

- In Vitro Studies : In vitro assays have shown that similar thiazolidine derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antibiotics .

- In Vivo Studies : Animal model studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound in treating infections or tumors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 5-arylidene-2-thioxothiazolidin-4-one derivatives . Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Key Structural and Functional Comparisons

Key Comparative Insights

Substituent Position and Bioactivity: The 2-fluorobenzylidene group in the target compound may confer distinct electronic and steric effects compared to 3-fluorobenzylidene analogs (e.g., compound from ). The ortho-fluorine position could hinder rotation, enhancing target binding . Indolylmethylene derivatives () exhibit stronger antifungal activity, suggesting that bulkier aromatic substituents improve interactions with fungal enzymes like lanosterol demethylase .

Linker and Solubility :

- The propanamido-benzoic acid linker in the target compound likely improves water solubility compared to analogs lacking this moiety (e.g., compound from ). This modification is advantageous for pharmacokinetics .

Anticancer vs. Antimicrobial Activity :

- 3-Fluorobenzylidene derivatives () show anticancer activity via caspase-dependent apoptosis, whereas indolylmethylene analogs () prioritize antimicrobial effects. This highlights how substituent choice directs therapeutic application .

Synthetic Accessibility: The target compound’s synthesis likely follows a Knoevenagel condensation route (as in ), but the 2-fluorobenzaldehyde starting material may require stricter temperature control to avoid isomerization .

Q & A

Q. How is (Z)-3-(3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid synthesized?

Methodological Answer: The synthesis typically involves a multi-step process:

Condensation : Reacting thiazolidinone derivatives with 2-fluorobenzaldehyde under acidic (e.g., acetic acid) or basic (e.g., piperidine) conditions to form the benzylidene moiety .

Amide Coupling : Linking the thiazolidinone intermediate to 3-aminobenzoic acid via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

Purification : Recrystallization using methanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) to isolate the Z-isomer .

Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane 1:1) and confirm stereochemistry using NOESY NMR .

Q. What analytical techniques are critical for structural characterization?

Methodological Answer:

Q. How is initial biological activity screening conducted?

Methodological Answer:

- In vitro assays :

- Cell-based studies : Evaluate cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM .

Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate solubility in DMSO/PBS .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

- Solvent optimization : Replace traditional reflux with microwave-assisted synthesis (e.g., 80°C, 30 min, 80% yield) to reduce side products .

- Catalyst screening : Test ionic liquids (e.g., [BMIM]BF₄) or Lewis acids (e.g., ZnCl₂) to enhance benzylidene formation .

- Scale-up challenges : Address solubility issues by switching to DMF/EtOH mixtures and implement continuous flow reactors for reproducible yields .

Q. How should conflicting bioactivity data be resolved?

Methodological Answer:

Q. What strategies are recommended for in vivo study design?

Methodological Answer:

- Animal models : Use murine models (e.g., BALB/c mice) for pharmacokinetics (IV/PO administration) and xenograft tumors for antitumor efficacy .

- Dosage : Calculate based on in vitro IC₅₀ values (e.g., 10 mg/kg for antitumor studies) .

- Analytical endpoints : Measure plasma half-life via LC-MS/MS and tissue distribution .

Caution : Address poor bioavailability by formulating with cyclodextrin or PEGylation .

Q. How to analyze structure-activity relationships (SAR) for fluorinated analogs?

Methodological Answer:

- Substituent variation : Synthesize derivatives with substituents at the benzylidene (e.g., 3-F, 4-F) or benzoic acid (e.g., methyl, nitro groups) positions .

- Computational modeling : Perform docking studies (AutoDock Vina) to predict binding to COX-2 or PPARγ .

- Data correlation : Use IC₅₀ values and logP measurements to generate QSAR models .

Q. What experimental controls are critical for reproducibility?

Methodological Answer:

- Negative controls : Include vehicle (DMSO) and scrambled compounds in bioassays .

- Batch consistency : Characterize multiple synthesis batches via ¹H NMR and HPLC .

- Blinding : Implement blinded analysis for imaging or histopathology data to reduce bias .

Methodological Challenges & Solutions

Q. Addressing poor aqueous solubility in biological assays

- Strategies :

- Use solubilizing agents (e.g., Cremophor EL, β-cyclodextrin) .

- Prepare prodrugs (e.g., methyl esters) hydrolyzed in vivo .

Q. Mitigating photodegradation during storage

- Solutions : Store in amber vials at –20°C under argon .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.